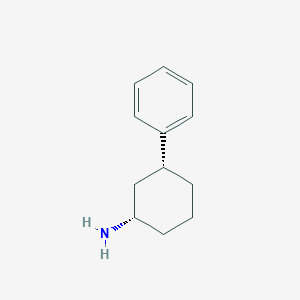

(1S,3R)-3-phenylcyclohexan-1-amine

Description

(1S,3R)-3-Phenylcyclohexan-1-amine is a chiral cyclohexane derivative featuring a phenyl substituent at the 3-position and an amine group at the 1-position. Its stereochemistry is defined by the (1S,3R) configuration, which imparts distinct conformational and electronic properties.

Properties

IUPAC Name |

(1S,3R)-3-phenylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRUDCMOPMVAIB-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-phenylcyclohexan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For instance, the reduction of (1S,3R)-3-phenylcyclohexanone with a chiral borane reagent can yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-phenylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Synthesis of Chiral Compounds

Chiral Catalysis

One prominent application of (1S,3R)-3-phenylcyclohexan-1-amine is its role as a chiral catalyst in asymmetric synthesis. It has been used to synthesize various chiral compounds through palladium-catalyzed reactions. For instance, studies have demonstrated that this compound can facilitate the formation of chiral 2-amido and 1-phenyl-2-amido derivatives with high yields and selectivity. The reaction conditions often yield products with enantiomeric excess (ee) values exceeding 90% .

Case Study: Diels-Alder Reactions

In a series of Diels-Alder reactions utilizing chiral 2-amido-1-phenyl-1,3-dienes derived from this compound, researchers achieved diastereoselectivity ratios as high as 93:7 and yields up to 70%. This showcases the potential of using this compound in synthesizing complex cyclic structures with significant stereochemical control .

Pharmaceutical Applications

Anticancer Activity

this compound derivatives have been evaluated for their anticancer properties. A study reported the synthesis of various derivatives that exhibited promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. Compounds derived from this amine showed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating significant potential for further development as anticancer agents .

Neuronal Differentiation Induction

Additionally, this compound has been explored in the context of small molecule cellular reprogramming to induce neuronal differentiation. Research indicates that certain derivatives can chemically induce cells to adopt neuronal characteristics, which may have implications for regenerative medicine .

Biocatalysis

Enzymatic Transformations

The use of this compound in biocatalysis has also been investigated. For example, it has been used in dynamic kinetic resolution (DKR) processes involving racemic substrates. The compound's ability to undergo interconversion between configurations allows for the efficient production of enantiomerically enriched products .

Data Summary

The following table summarizes key applications and findings related to this compound:

| Application Area | Details | Yield/Selectivity |

|---|---|---|

| Chiral Catalysis | Synthesis of chiral amido derivatives using palladium catalysis | Up to 97% yield |

| Diels-Alder Reactions | Formation of chiral cyclic structures | Diastereoselectivity up to 93:7 |

| Anticancer Activity | Evaluation against HCT-116 and MCF-7 cell lines | IC50: 1.9 - 7.52 µg/mL |

| Neuronal Differentiation | Induction of neuronal characteristics in cells | Not quantified |

| Biocatalysis | Dynamic kinetic resolution processes | Efficient interconversion |

Mechanism of Action

The mechanism of action of (1S,3R)-3-phenylcyclohexan-1-amine involves its interaction with specific molecular targets. One notable target is glutathione peroxidase 4 (GPX4), an enzyme involved in protecting cells from oxidative damage. The compound inhibits GPX4, leading to the accumulation of lipid peroxides and the induction of ferroptosis, a form of regulated cell death .

Comparison with Similar Compounds

Substituent Effects: Phenyl vs. Alkyl/Fluorinated Groups

Key Insights :

- Phenyl vs. Methyl : The phenyl group in this compound introduces significant steric bulk and π-π interaction capabilities compared to the methyl group in its methyl analogue. This difference could influence binding affinity in receptor-ligand systems .

- Fluorinated Analogues : Fluorine substituents (e.g., in ) enhance metabolic stability and polarity, making such derivatives suitable for CNS drug development .

- Ring Saturation : The unsaturated 3-cyclohexenyl-1-amine () exhibits reduced conformational flexibility, which may limit its utility in stereoselective synthesis compared to the saturated cyclohexane backbone of the target compound .

Stereochemical Comparisons

Key Insights :

- The (1S,3R) configuration positions the phenyl and amine groups in distinct spatial orientations, which are critical for chiral recognition in asymmetric catalysis or pharmacology.

- Diastereomers like (1S,3S) or (1R,3R) configurations () may exhibit divergent biological activities due to altered hydrogen-bonding or steric interactions .

Biological Activity

(1S,3R)-3-phenylcyclohexan-1-amine is a chiral amine that has garnered interest due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclohexane ring with a phenyl group and an amine functional group. The stereochemistry at the 1 and 3 positions is crucial for its biological activity.

Synthesis

The synthesis of this compound can involve several methods, including:

- Enantioselective synthesis : Utilizing chiral catalysts to produce the desired enantiomer with high purity.

- Reduction reactions : Converting ketones or imines derived from phenylcyclohexanones into the corresponding amines.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of 1,3-diaryl-2-propen-1-one have shown significant cytotoxic effects against breast cancer cells (MCF-7), surpassing the efficacy of established drugs like Tamoxifen . These findings suggest that structurally similar compounds may also exhibit similar anticancer activities.

The proposed mechanism for the anticancer activity involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with cell cycle progression.

In vitro studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various phenyl-substituted cyclohexanamines on MCF-7 cells using MTT assays. The results indicated that certain derivatives exhibited high cytotoxicity with low toxicity to normal cells. Notably, compounds featuring tertiary amine side chains showed enhanced cytotoxic effects compared to their counterparts without such modifications .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 15 | 10 |

| Compound B | 25 | 5 |

| Compound C | 8 | 12 |

Study 2: Enzymatic Activity

Another investigation focused on the enzymatic activity of (S)-ADH (alcohol dehydrogenase) in the presence of chiral organocatalysts. The study found that this compound derivatives could act as substrates for these enzymes, leading to enantioselective transformations that enhance their pharmacological profiles .

Q & A

Basic Research Questions

Q. What are reliable methods for synthesizing (1S,3R)-3-phenylcyclohexan-1-amine and confirming its stereochemistry?

- Methodological Answer : The compound can be synthesized via chiral resolution or asymmetric catalysis. For example, Hu et al. (2006) resolved stereoisomers from 3-cyclohexenecarboxylic acid derivatives using enzymatic or chemical methods. Structural confirmation requires a combination of -NMR (e.g., coupling constants for cyclohexane chair conformations), -NMR, and HRMS. Single-crystal X-ray diffraction is critical for unambiguous stereochemical assignment, as demonstrated in studies of similar cyclohexylamines .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation. Waste disposal must follow institutional guidelines for amine-containing compounds, including neutralization and segregation from halogenated/organic waste. Pre-experiment risk assessments should reference Safety Data Sheets (SDS) for analogous arylcyclohexylamines .

Q. How can researchers assess the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC or GC with columns like Chiralpak IA/IB is standard. Derivatization with chiral reagents (e.g., Marfey’s reagent) followed by LC-MS analysis enhances sensitivity. Polarimetry or -NMR (if fluorinated analogs are synthesized) can also quantify enantiomeric excess (ee) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its physicochemical and pharmacological properties?

- Methodological Answer : Compare the (1S,3R) isomer with its enantiomer or diastereomers via computational docking (e.g., AutoDock Vina) to study receptor binding. Experimentally, measure logP (octanol-water partition) and pKa to assess solubility differences. Fluorinated analogs (e.g., all-cis-tetrafluorocyclohexylamines) can reveal steric/electronic effects on bioactivity .

Q. What derivatization strategies enhance the detection of this compound in trace-level analytical studies?

- Methodological Answer : Derivatize with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV/fluorescence-active adducts. LC-MS/MS with multiple reaction monitoring (MRM) improves sensitivity. For gas-phase analysis, silylation (e.g., BSTFA) increases volatility .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate bond dissociation energies for N-H and C-H bonds, predicting oxidation sites. MD simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes. Validate with in vitro microsomal assays .

Q. What in vitro assays are suitable for evaluating the neuromodulatory potential of this compound?

- Methodological Answer : Screen against glutamate receptor subtypes (mGluR1/5) using calcium flux assays (FLIPR). Compare with known agonists like (1S,3R)-ACPD. Radioligand binding assays (e.g., -LY341495) quantify affinity for metabotropic receptors .

Q. How does this compound behave under accelerated stability testing conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.